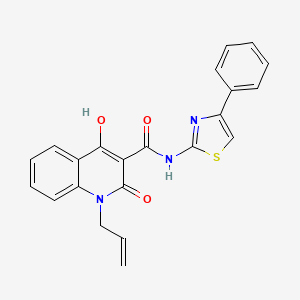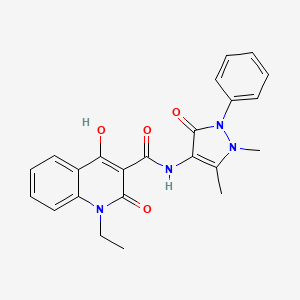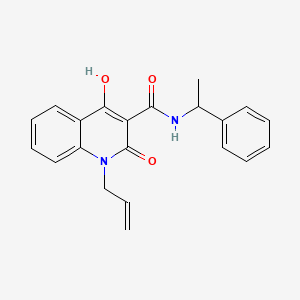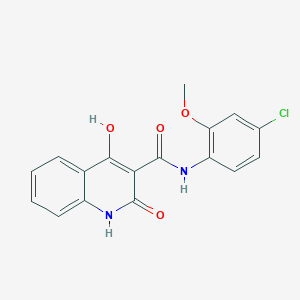
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a quinoline derivative that exhibits a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the treatment of malaria. This compound has been shown to be effective against Plasmodium falciparum, the parasite responsible for the majority of malaria cases worldwide. This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite responsible for malaria. This compound is also thought to inhibit autophagy, a process that plays a role in cancer cell survival. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antimalarial, anticancer, and anti-inflammatory properties, this compound has been shown to inhibit the activity of lysosomal enzymes and to interfere with the function of DNA and RNA. This compound has also been shown to have immunomodulatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis method is well-established. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the development of new drugs with similar properties. In addition, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, this compound is a promising compound that has the potential to contribute to a wide range of scientific research endeavors.
Synthesis Methods
The synthesis of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-methoxyaniline with 2-methyl-3-oxo-2,3-dihydroquinoline-4-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain this compound. This method has been optimized to produce high yields of this compound with high purity.
properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-8-9(18)6-7-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYUHTLNRNRQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


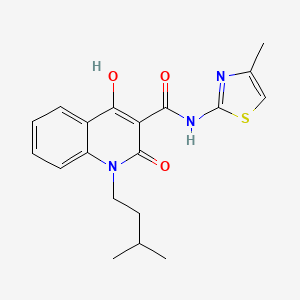

![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)
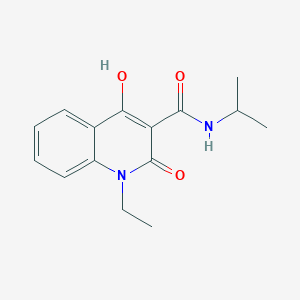
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)

